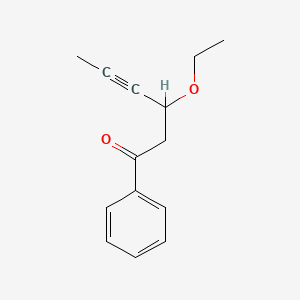

4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Description

Contextualization of Multifunctional Alkynone Scaffolds in Modern Chemical Research

Multifunctional scaffolds are molecules that contain several distinct reactive sites, allowing for a series of sequential or orthogonal chemical modifications. Alkynone scaffolds, in particular, are highly prized in organic synthesis due to the inherent reactivity of the alkyne and ketone functional groups. The alkyne can participate in a variety of reactions, including cycloadditions (such as the well-known "click" chemistry), hydrations, and coupling reactions, while the ketone can undergo nucleophilic additions, reductions, and alpha-functionalization. rsc.orgnih.gov The presence of additional functional groups, such as the ethoxy group in the case of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, further enhances the synthetic utility of the scaffold by introducing opportunities for modification or by influencing the reactivity of the other functional groups.

The strategic placement of these functionalities allows for the rapid construction of molecular complexity from a single starting material. This approach is highly desirable in fields such as drug discovery and materials science, where the efficient synthesis of libraries of related compounds is often a key objective. The ability to selectively address each functional group on the scaffold enables the systematic variation of the molecular structure, which is crucial for structure-activity relationship (SAR) studies.

Significance of Phenylated and Ethoxylated Alkynones as Versatile Synthetic Intermediates

The presence of a phenyl group and an ethoxy group on the alkynone scaffold imparts specific properties and reactivity patterns that make these compounds particularly valuable as synthetic intermediates. The phenyl group, a common motif in many biologically active molecules and functional materials, can influence the electronic properties of the molecule and provide a site for further aromatic substitution reactions. Its steric bulk can also play a role in directing the stereochemical outcome of reactions at nearby chiral centers.

The ethoxy group, a small and relatively stable ether linkage, can act as a directing group or be cleaved under specific conditions to reveal a hydroxyl group, which can then be used for further functionalization. The presence of the alkoxy group at the 3-position of the hexynone backbone is particularly interesting, as it creates a β-alkoxy ketone, a structural motif found in a number of natural products and other biologically active compounds. umich.edu The synthesis of such β-alkoxy ketones can be achieved through various methods, including gold(I)-catalyzed multicomponent reactions of alkynes, aldehydes, and alcohols. umich.edu

The combination of the phenyl, ethoxy, and alkynone functionalities in a single molecule, such as 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, therefore provides a powerful tool for the synthesis of a wide range of complex organic molecules.

Overview of Current Research Paradigms and Challenges Related to 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

While the potential of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- as a synthetic intermediate is clear, its synthesis and manipulation present several challenges. The synthesis of such a molecule would likely require a multi-step sequence, and the control of regioselectivity and stereoselectivity would be a key consideration, especially if a chiral center is to be introduced at the 3-position.

A plausible synthetic approach could involve the synthesis of a chiral hexynone precursor, followed by the introduction of the ethoxy and phenyl groups. For example, methods for the synthesis of chiral hex-5-yn-2-ones have been reported, which could serve as a starting point for the synthesis of the target molecule. rsc.org The introduction of the phenyl ketone could be achieved through a Friedel-Crafts acylation or a related reaction.

Table 1: Potential Synthetic Approaches to 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

| Step | Reaction Type | Starting Materials | Key Reagents | Potential Challenges |

| 1 | Asymmetric Alkynylation | A suitable aldehyde | A chiral catalyst, an alkyne source | Control of enantioselectivity |

| 2 | Etherification | The resulting propargyl alcohol | A source of the ethyl group (e.g., ethyl iodide) | Potential for side reactions |

| 3 | Oxidation | The secondary alcohol | An oxidizing agent (e.g., PCC, Swern) | Over-oxidation |

| 4 | Phenyl Group Introduction | The resulting alkynone | A phenylating agent (e.g., phenyllithium, Grignard) | Control of addition vs. enolization |

Current research in the field of alkynone synthesis is focused on the development of new catalytic methods that can achieve the synthesis of these molecules in a more efficient and selective manner. The use of transition metal catalysts, particularly gold and palladium, has shown great promise in this area. umich.edunih.gov However, the development of methods that can be applied to the synthesis of highly functionalized alkynones such as 4-Hexyn-1-one, 3-ethoxy-1-phenyl- remains an active area of research.

A significant challenge lies in the selective transformation of one functional group in the presence of others. For instance, the reduction of the ketone without affecting the alkyne, or the selective reaction at the alkyne in the presence of the ketone, would require careful choice of reagents and reaction conditions.

Table 2: Physicochemical Properties of Representative Alkynones (Illustrative)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Phenyl-1-hexyn-3-ol | C12H14O | 174.24 | 145-147 (at 15 mmHg) |

| 4-Hexyn-3-one | C6H8O | 96.13 | 135-136 |

| 4-Hexyn-1-one, 3-ethoxy-1-phenyl- | C14H16O2 | 216.28 | Data not available |

Note: The data for 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is not available in the searched literature and is presented here for illustrative purposes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

652146-09-3 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-ethoxy-1-phenylhex-4-yn-1-one |

InChI |

InChI=1S/C14H16O2/c1-3-8-13(16-4-2)11-14(15)12-9-6-5-7-10-12/h5-7,9-10,13H,4,11H2,1-2H3 |

InChI Key |

MHCAYEJKRBOOFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(=O)C1=CC=CC=C1)C#CC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hexyn 1 One, 3 Ethoxy 1 Phenyl

Retrosynthetic Analysis and Strategic Disconnections for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, several logical disconnections can be proposed based on its functional groups.

The most apparent disconnections are at the bonds adjacent to the carbonyl group.

Disconnection A (C-CO Bond): This disconnection breaks the bond between the carbonyl carbon and the phenyl ring, suggesting a Friedel-Crafts acylation type reaction or the addition of an organometallic phenyl reagent to a carboxylic acid derivative. This leads to a phenyl synthon and a 3-ethoxy-4-hexynoyl derivative.

Disconnection B (CO-C Bond): This approach cleaves the bond between the carbonyl carbon and the alkyne-containing chain. This is a very common strategy for ketone synthesis and points towards the acylation of a suitable organometallic reagent derived from an ethoxy-substituted alkyne. ucalgary.ca

Disconnection C (C-O Ether Bond): A disconnection at the ether linkage suggests a nucleophilic substitution reaction, where an alcohol precursor is alkylated to introduce the ethyl group.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections. Disconnection B is often the most direct and widely applicable for this class of compounds.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Strategy | Bond Cleaved | Resulting Synthons (Precursors) |

|---|---|---|

| Disconnection A | Phenyl-C(O) | Benzene (or Phenyl organometallic) + 3-ethoxy-4-hexynoyl chloride |

| Disconnection B | (O)C-CH(OEt) | Benzoic acid derivative + Organometallic reagent of 3-ethoxy-1-butyne |

| Disconnection C | CH-O(Et) | 4-Hexyn-3-hydroxy-1-phenyl-1-one + Ethylating agent (e.g., Ethyl iodide) |

Classical Approaches to Alkynone Synthesis Relevant to 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Traditional methods for forming ketones and alkynones provide robust and well-understood pathways to the target molecule.

A primary classical method involves the acylation of a terminal alkyne. This requires the formation of an acetylide anion from a terminal alkyne, which then acts as a nucleophile. ucalgary.cayoutube.com For the synthesis of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, this would necessitate a terminal alkyne that already contains the required ethoxy group.

The synthesis would proceed by first preparing 3-ethoxy-1-butyne. This precursor could then be deprotonated using a strong base like sodium amide (NaNH₂) to form the corresponding sodium acetylide. libretexts.org This nucleophilic acetylide would then react with a suitable benzoyl electrophile, such as benzoyl chloride, to yield the final product.

Table 2: Synthesis via Acylation of a Terminal Alkyne

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-ethoxy-1-butyne | NaNH₂ (Sodium amide) | Sodium (3-ethoxybut-1-yn-1-ide) |

| 2 | Sodium (3-ethoxybut-1-yn-1-ide) + Benzoyl chloride | - | 4-Hexyn-1-one, 3-ethoxy-1-phenyl- |

The addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of ketone synthesis. libretexts.org However, highly reactive organolithium and Grignard reagents often add twice to esters or acyl chlorides, leading to tertiary alcohols. organicchemistrytutor.comlibretexts.org

To synthesize 4-Hexyn-1-one, 3-ethoxy-1-phenyl- using this approach, one could react an organolithium reagent derived from 3-ethoxy-1-butyne with benzoic acid. This typically requires two equivalents of the organolithium reagent: the first deprotonates the carboxylic acid, and the second adds to the carboxylate. organicchemistrytutor.com A subsequent acidic workup yields the ketone.

A more controlled method involves the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents) or organocadmium compounds, which can react with more reactive acyl chlorides to selectively produce ketones without over-addition. libretexts.org

Table 3: Synthesis via Organolithium Addition to Benzoic Acid

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-ethoxy-1-butyne | n-Butyllithium | (3-ethoxybut-1-yn-1-yl)lithium |

| 2 | (3-ethoxybut-1-yn-1-yl)lithium (2 equiv.) + Benzoic acid | - | Dilithium intermediate |

| 3 | Dilithium intermediate | H₃O⁺ (Acidic workup) | 4-Hexyn-1-one, 3-ethoxy-1-phenyl- |

Modern Catalytic Routes for the Formation of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Modern synthetic chemistry increasingly relies on catalytic methods, which offer higher efficiency, selectivity, and atom economy. Transition metal catalysis is particularly prominent.

Palladium, nickel, and copper catalysts are frequently used to construct carbon-carbon bonds. For alkynone synthesis, coupling reactions provide powerful alternatives to classical methods.

Palladium-catalyzed carbonylation reactions are a highly effective means of synthesizing carbonyl compounds, including ketones. scilit.com These reactions typically involve the coupling of an organic halide, carbon monoxide (CO), and a nucleophile, all orchestrated by a palladium catalyst.

A plausible route to 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is a carbonylative Sonogashira-type coupling. In this scenario, an aryl halide (e.g., iodobenzene) undergoes oxidative addition to a Pd(0) catalyst. This is followed by the insertion of carbon monoxide and subsequent transmetalation with a copper acetylide (formed in situ from 3-ethoxy-1-butyne and a copper(I) salt). The final step is a reductive elimination that yields the desired alkynone and regenerates the Pd(0) catalyst. youtube.com This approach assembles the molecule from three distinct components in a single pot.

Table 4: Synthesis via Palladium-Catalyzed Carbonylative Coupling

| Reactants | Catalysts & Reagents | Reaction Type | Product |

|---|---|---|---|

| Iodobenzene + 3-ethoxy-1-butyne + Carbon Monoxide (CO) | Pd(PPh₃)₄ (or other Pd(0) source), CuI (Copper(I) iodide), Base (e.g., Triethylamine) | Carbonylative Sonogashira Coupling | 4-Hexyn-1-one, 3-ethoxy-1-phenyl- |

Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated Oxidative Processes

Copper-catalyzed reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. One plausible approach to synthesize the alkynyl ketone core of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- involves the copper-mediated oxidative coupling of a suitable propargylic alcohol with an enol ether or a related precursor.

A general strategy involves the reaction of a propargylic alcohol with an enamide, catalyzed by a copper salt such as copper(II) triflate (Cu(OTf)₂), to yield β-alkynyl ketones. researchgate.net Adapting this to the target molecule, one could propose the reaction of a 3-ethoxy-1-phenylprop-2-en-1-ol derivative with a terminal alkyne. However, a more direct approach would be the oxidation of a corresponding secondary alcohol. For instance, the oxidation of a propargylic alcohol to the corresponding ynone can be achieved with high efficiency using copper nanoparticles (Cu NPs) with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org

A potential synthetic sequence could therefore involve the initial synthesis of 1-phenyl-3-ethoxyhex-4-yn-1-ol, which could then be oxidized to the target ketone. The formation of this alcohol precursor could be achieved through the nucleophilic addition of an ethoxy-substituted organometallic reagent to benzaldehyde, followed by the addition of a propargyl group.

Table 1: Representative Copper-Catalyzed Synthesis of Ynones

| Catalyst | Oxidant | Substrate | Product | Yield (%) | Reference |

| Cu(OTf)₂ | - | Propargylic alcohol and enamide | β-Alkynyl ketone | 65-92 | researchgate.net |

| Cu NPs | TBHP | Propargylic alcohol | Ynone | 85-95 | organic-chemistry.org |

| CuI | - | Terminal alkyne and acid chloride | Ynone | 80-95 | organic-chemistry.org |

Cross-Coupling Methods Utilizing Organometallic Precursors

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for the synthesis of alkynyl ketones. mdpi.com A general approach involves the coupling of a terminal alkyne with an acyl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com For the synthesis of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, one could envision the Sonogashira coupling of benzoyl chloride with a suitable 3-ethoxy-substituted alkyne.

Alternatively, a deacylative alkynylation strategy under dual nickel/photoredox catalysis has been developed for the synthesis of alkyl-tethered alkynes from ketones. nih.gov This method could potentially be adapted by using a precursor ketone that can be transformed into the desired 3-ethoxy-1-phenyl-4-hexyn-1-one structure.

Another relevant cross-coupling approach is the zinc-halide-catalyzed reaction of tin enolates with α-chloroketones to form γ-diketones. nih.gov While not a direct route to an alkynyl ketone, this highlights the utility of organometallic enolates in forming key carbon-carbon bonds within a ketone framework. A modified strategy using an alkynyl-containing electrophile could be explored.

Table 2: Representative Cross-Coupling Reactions for Ketone Synthesis

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| PdCl₂(PPh₃)₂/CuI | Acyl chloride | Terminal alkyne | Alkynyl ketone | 75-95 | mdpi.com |

| Ni(PPh₃)₂Br₂/Photocatalyst | Methyl ketone | Alkynyl bromide | Alkyl-tethered alkyne | 37-75 | nih.gov |

| ZnCl₂ | Tin enolate | α-Chloroketone | γ-Diketone | 70-90 | nih.gov |

Lewis Acid and Brønsted Acid Catalyzed Transformations

Lewis acid and Brønsted acid catalysis can facilitate key bond-forming reactions for the assembly of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-. For instance, Lewis acids can catalyze the alkynylation of carbonyl compounds. A highly regio- and enantioselective alkynylation of alkynyl 1,2-diketones has been reported using Lewis acid catalysis, leading to 3(2H)-furanones or α-hydroxy ketones. acs.orgnih.gov This methodology could potentially be adapted for the selective alkynylation of a precursor diketone to introduce the hexynone fragment.

Brønsted acids can catalyze the addition of nucleophiles to unsaturated systems. The synthesis of α-heterofunctionalized carbonyl compounds has been achieved via the Brønsted acid-catalyzed oxygenative coupling of ynamides. rsc.org This suggests a possible route to introduce the ethoxy group at the C3 position through the reaction of a suitable ynone precursor with ethanol (B145695) under acidic conditions. Furthermore, Brønsted acids have been shown to promote reactions of γ-hydroxy acetylene (B1199291) ketones. acs.org

A plausible synthetic step could involve the Lewis acid-catalyzed reaction of an enol ether with a suitable electrophile to construct the β-ethoxy ketone moiety. For example, the reaction of a silyl (B83357) enol ether of acetophenone (B1666503) with an ethoxy-containing electrophile in the presence of a Lewis acid like titanium tetrachloride could be a viable approach.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. The direct α-alkylation of ketones can be achieved using visible-light-mediated organocatalysis with silyl enol ethers. nih.gov This method could be employed to introduce a functionalized side chain to a precursor ketone, which could then be converted to the final product.

Furthermore, the first organocatalytic enantioselective direct α-alkynylation of β-ketoesters has been described, utilizing chiral phase-transfer catalysts. nih.gov Although the target molecule is not a β-ketoester, this principle could be extended to the alkynylation of a suitably activated ketone precursor.

An organocatalytic approach could be envisioned for the conjugate addition of ethanol to an α,β-unsaturated γ,δ-alkynyl ketone. The use of a chiral organocatalyst could also potentially induce stereoselectivity at the C3 position.

Stereoselective Synthesis of Chiral 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

The C3 position of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is a stereocenter, and its controlled formation is crucial for accessing enantiomerically pure material.

Asymmetric Construction of the C3 Chiral Center

Enantioselective Alkylation/Alkynylation Reactions

A powerful strategy for the asymmetric construction of the C3 chiral center would be the enantioselective alkynylation of a suitable ketone precursor. A highly enantioselective ketone alkynylation reaction mediated by chiral zinc aminoalkoxides has been reported for the synthesis of the HIV reverse transcriptase inhibitor efavirenz. nih.gov This method, which utilizes an alkynyllithium or alkynylmagnesium reagent in the presence of a chiral mediator, could be applied to a β-ethoxy ketone to introduce the alkyne moiety with high enantioselectivity.

Cation-binding salen nickel complexes have also been developed as catalysts for the enantioselective alkynylation of trifluoromethyl ketones. nih.gov While the substrate is different, the catalytic system demonstrates the potential for enantioselective addition of alkynes to ketones. Copper(I) alkoxide complexes have also been used for the catalytic alkynylation of trifluoromethyl ketones. acs.org

An alternative approach would be the enantioselective alkylation of an enolate derived from a precursor ketone. The use of a chiral auxiliary or a chiral phase-transfer catalyst could direct the stereoselective introduction of the ethyl group at the C3 position of a precursor γ,δ-alkynyl ketone.

Table 3: Representative Enantioselective Alkynylation Reactions

| Catalyst/Mediator | Ketone Substrate | Alkynylating Reagent | Product | ee (%) | Reference |

| Chiral zinc aminoalkoxide | Prochiral ketone | Alkynyllithium | Chiral tertiary alcohol | up to 99.2 | nih.gov |

| Cation-binding salen nickel complex | Trifluoromethyl ketone | Terminal alkyne | Chiral tertiary alcohol | up to 97 | nih.gov |

| CuOtBu-xantphos | Trifluoromethyl ketone | Terminal alkyne | Chiral tertiary alcohol | up to 52 | acs.org |

| Copper bis(oxazoline) | Quinolone | Terminal alkyne | Alkynylated dihydroquinoline | up to 96 | acs.org |

Asymmetric Reduction of Prochiral Ketone Precursors

One of the most direct conceptual approaches to enantiomerically enriched 4-Hexyn-1-one, 3-ethoxy-1-phenyl- involves the asymmetric reduction of a prochiral precursor, specifically 1-phenyl-3-ethoxyhex-4-yn-1-one. In this strategy, the key stereocenter at the C3 position bearing the ethoxy group would already be in place, and the focus would be on the stereoselective reduction of the ketone.

The prochiral ketone precursor could be synthesized through methods such as the conjugate addition of ethanol to an appropriate α,β-alkynyl ketone. The subsequent asymmetric reduction of the carbonyl group can be achieved using various chiral reducing agents or catalyst systems. Prominent among these are the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, and Noyori's asymmetric hydrogenation, which utilizes chiral ruthenium-diamine catalysts. youtube.com

The success of this approach hinges on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the carbonyl group. The steric and electronic properties of the phenyl and the ethoxy-alkynyl substituents would play a crucial role in the degree of stereochemical induction.

Table 1: Representative Asymmetric Reductions of Prochiral Ketones

| Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| (R)-CBS Catalyst | Aryl Alkyl Ketones | - | 90-98% |

| RuCl₂(S,S)-TsDPEN | Aromatic Ketones | - | >99% |

| (S)-BINAL-H | α,β-Unsaturated Ketones | - | 80-95% |

Note: This table presents typical data for analogous reactions and serves as a reference for the potential efficacy of these methods for the target compound.

Chiral Auxiliary and Ligand-Controlled Synthesis

An alternative and powerful strategy for establishing the stereochemistry of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.orgblogspot.com

For the synthesis of the target molecule, a chiral auxiliary could be appended to a precursor molecule to control the introduction of the ethoxy group or the formation of the carbon-carbon bond. For instance, an acyl-substituted chiral oxazolidinone could undergo a diastereoselective conjugate addition of an ethoxide equivalent. blogspot.comresearchgate.net The steric hindrance imposed by the auxiliary would favor the approach of the nucleophile from one face, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired enantiomer of the product. rsc.org

Ligand-controlled asymmetric synthesis offers another avenue. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. For example, a copper-catalyzed conjugate addition of an ethoxide source to an α,β-alkynyl ketone could be rendered asymmetric by employing a chiral phosphine (B1218219) or P,N-ligand. nih.gov The choice of ligand is critical and often requires empirical screening to achieve high enantioselectivity.

Table 2: Chiral Auxiliary and Ligand-Controlled Reactions

| Method | Chiral Source | Reaction Type | Diastereoselectivity/Enantioselectivity |

| Evans Asymmetric Aldol | Chiral Oxazolidinone | Aldol Reaction | >95% d.r. |

| Copper-catalyzed Conjugate Addition | Chiral Phosphoramidite Ligand | 1,4-Addition | up to 98% e.e. |

| SAMP/RAMP Hydrazone Alkylation | Chiral Hydrazine (B178648) | Alkylation | >95% d.e. |

Note: This table provides examples of the high levels of stereocontrol achievable with these methods in analogous systems.

Diastereoselective Routes to 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

In cases where the target molecule possesses more than one stereocenter, diastereoselective synthesis becomes paramount. While 4-Hexyn-1-one, 3-ethoxy-1-phenyl- has only one stereocenter, considering diastereoselective approaches is crucial for the synthesis of more complex analogues.

A hypothetical diastereoselective synthesis could involve the reaction of a chiral enolate with an electrophile. For instance, the enolate derived from a chiral ester could be reacted with an electrophilic source of the hexynyl group. The existing stereocenter in the ester would direct the approach of the electrophile, leading to the formation of one diastereomer preferentially.

Furthermore, substrate-controlled diastereoselective reactions can be envisioned. If a precursor to 4-Hexyn-1-one, 3-ethoxy-1-phenyl- already contained a stereocenter, any subsequent reaction would be influenced by this existing chirality. For example, the reduction of a diketone precursor could proceed with high diastereoselectivity due to the steric and electronic influence of the adjacent chiral center. nih.govnih.govbeilstein-journals.orgorganic-chemistry.org

Chemo-, Regio-, and Stereocontrol Considerations in the Synthesis of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

The synthesis of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is fraught with challenges related to selectivity.

Chemoselectivity: The molecule contains multiple reactive sites, including a ketone, an alkyne, and an ether linkage. Reagents must be chosen carefully to react selectively with the desired functional group. For example, when performing a reduction, a reagent that selectively reduces the ketone without affecting the alkyne is required. Protecting groups may be necessary to temporarily mask certain functionalities. wikipedia.org

Regioselectivity: In reactions involving the alkyne, such as hydration or addition, regioselectivity is a key concern. youtube.com For instance, in a conjugate addition of ethanol to a precursor like 1-phenylbut-2-yn-1-one, the ethoxy group must add to the C3 position (β-position) rather than the C2 position. youtube.comlibretexts.org The choice of catalyst and reaction conditions is critical in directing this regiochemical outcome. researchgate.netrsc.orgrsc.org

Stereoselectivity: As discussed in the preceding sections, controlling the three-dimensional arrangement of atoms is crucial. Achieving high enantioselectivity in asymmetric reactions or high diastereoselectivity in the formation of multiple stereocenters is the ultimate goal. This requires a deep understanding of the reaction mechanisms and the factors that govern stereochemical induction. youtube.com

Sustainable and Green Chemistry Principles in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, several green chemistry principles can be applied.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. If chiral auxiliaries are used, they should ideally be non-toxic and recyclable.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. This reduces waste and improves efficiency. organic-chemistry.orgacs.orgnih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these principles into the synthetic design, the environmental impact of producing 4-Hexyn-1-one, 3-ethoxy-1-phenyl- can be significantly minimized.

Chemical Transformations and Reactivity of 4 Hexyn 1 One, 3 Ethoxy 1 Phenyl

Reactivity of the Alkynyl Moiety in 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

The carbon-carbon triple bond in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is an electron-rich center, making it susceptible to a variety of transformations. The conjugation with the phenyl-substituted ketone group enhances its reactivity towards certain reagents.

The alkynyl group in ynone systems readily participates in cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic compounds.

[3+2] Cycloadditions: Ynones are known to undergo [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of ynones with nitrones, catalyzed by Sc(OTf)₃, can efficiently produce functionalized (2,3-dihydroisoxazol-4-yl) ketones. nih.govacs.org While specific studies on 4-Hexyn-1-one, 3-ethoxy-1-phenyl- are not available, it is anticipated that it would react similarly. The regioselectivity of the cycloaddition would be influenced by the electronic and steric nature of the substituents. DFT studies on gold(I)-catalyzed cycloadditions of 1-(1-alkynyl)-cyclopropyl ketones with nucleophiles suggest that the reaction proceeds through activation of the alkyne. acs.org The presence of the 3-ethoxy group could influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity. Furthermore, photoinduced [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones with alkynes offer a catalyst-free method to construct five-membered rings. acs.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. acs.orgresearchgate.netbham.ac.uk This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups. acs.orgbham.ac.uk It is expected that 4-Hexyn-1-one, 3-ethoxy-1-phenyl- would readily participate in CuAAC reactions with organic azides to furnish the corresponding 1,4-disubstituted triazole derivatives. acs.org The reaction is generally regioselective, leading to the 1,4-isomer. researchgate.net

| Cycloaddition Reaction | Reactant | Catalyst/Conditions | Expected Product Type |

| [3+2] Cycloaddition | Nitrone | Sc(OTf)₃ | Functionalized (2,3-dihydroisoxazol-4-yl) ketone |

| Click Chemistry (CuAAC) | Organic Azide | Cu(I) | 1,4-Disubstituted 1,2,3-triazole |

The electron-deficient nature of the alkyne in ynones, due to conjugation with the carbonyl group, makes it a good Michael acceptor for various nucleophiles. libretexts.orglibretexts.orgmasterorganicchemistry.com

Hydration: The addition of water to alkynes, known as hydration, typically requires a catalyst. Gold-catalyzed hydration of alkynes is a well-established method, although controlling regioselectivity can be a challenge. youtube.com For terminal alkynes, hydroboration-oxidation provides a route to aldehydes, while oxymercuration leads to ketones. nih.govresearchgate.net In the case of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, hydration would likely lead to a dicarbonyl compound.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is an atom-economical method to synthesize nitrogen-containing compounds. nih.gov This reaction can be catalyzed by various metals, including copper, with aryl-substituted alkynes typically showing Markovnikov regioselectivity. masterorganicchemistry.com For ynones, hydroamination can lead to the formation of enamines or imines. researchgate.netlibretexts.org The reaction of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- with amines would be expected to yield β-amino enone derivatives.

Hydroalkoxylation: The addition of an alcohol to an alkyne, or hydroalkoxylation, is another important transformation. While general methods for the hydroalkoxylation of alkynes exist, including enzyme-catalyzed and Brønsted acid-catalyzed approaches, the regioselectivity can be an issue. nih.gov For α-alkoxy enones, a phosphine-catalyzed α-addition of alcohols to alkynones has been developed, providing a direct route to these structures. youtube.com

| Nucleophilic Addition | Nucleophile | Catalyst/Reagent | Expected Product Type |

| Hydration | Water | Gold catalyst / H₂SO₄, HgSO₄ | Dicarbonyl compound |

| Hydroamination | Amine | Copper catalyst | β-Amino enone |

| Hydroalkoxylation | Alcohol | Phosphine (B1218219) catalyst | α,β-Dialkoxy enone |

The electron-rich π-system of the alkyne can also react with electrophiles.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond of alkynes typically leads to tetrahaloalkanes. The reaction is thought to proceed through a bridged halonium ion intermediate. nih.gov It can be challenging to stop the reaction at the dihaloalkene stage.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to alkynes follows Markovnikov's rule, with the halogen adding to the more substituted carbon. youtube.comnih.govacs.orgyoutube.comnih.gov The reaction can proceed once to give a vinyl halide or twice to yield a geminal dihalide. youtube.comyoutube.com The reaction of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- with a hydrogen halide would be expected to yield a β-halo-α,β-unsaturated ketone.

Transition metal catalysts enable a wide range of transformations of the alkynyl group.

Hydroboration: The hydroboration of alkynes is a versatile reaction that can lead to various organoborane intermediates, which can be further functionalized. researchgate.netrushim.ruacs.org The regioselectivity of the reaction is influenced by the catalyst and the substituents on the alkyne. researchgate.net For ynones, ruthenium-catalyzed hydroboration has been shown to lead to a nontraditional mode of reactivity. acs.org Hydroboration of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- would likely result in the formation of a vinylborane, which could then be oxidized to a dicarbonyl compound or used in cross-coupling reactions.

Hydrosilylation: The addition of a Si-H bond across the alkyne, or hydrosilylation, is a common method for the synthesis of vinylsilanes. nih.gov The reaction is often catalyzed by platinum complexes and typically proceeds with cis-addition. Palladium-catalyzed hydrosilylation of ynones has also been reported. The resulting vinylsilanes are valuable synthetic intermediates.

Reactivity of the Ketone Functionality in 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

The ketone functionality in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is a site for nucleophilic attack and can be transformed into other functional groups. The presence of the α-ethoxy group can influence the reactivity of the carbonyl group.

Carbonyl Reduction: The reduction of the ketone in ynones can be achieved using various reducing agents. libretexts.org Chemoselective reduction of the carbonyl group in the presence of the alkyne can be challenging. However, certain catalytic systems, such as those based on molybdenum, have shown chemoselectivity for carbonyl reduction over alkynes. The reduction of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- would yield the corresponding secondary alcohol, an alkynyl alcohol, which is a versatile synthetic intermediate. rushim.ru

Olefination Reactions: The conversion of the ketone to an alkene, known as olefination, is a fundamental transformation in organic synthesis. nih.gov Several methods are available for the olefination of ketones.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. masterorganicchemistry.comyoutube.com The stereochemistry of the resulting alkene depends on the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate-stabilized carbanion and typically affords (E)-alkenes with high selectivity. nih.govacs.orgacs.orgresearchgate.netrushim.ru

Julia-Kocienski Olefination: This modified Julia olefination uses a heteroaryl sulfone and generally provides (E)-olefins with high selectivity under mild conditions. libretexts.orgnih.govnih.gov

Olefination of α-Alkoxy Ketones: The olefination of α-alkoxy ketones with ynolates has been shown to proceed with high Z-selectivity, guided by the ethereal oxygen atom. This suggests that the 3-ethoxy group in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- would play a crucial role in determining the stereochemical outcome of such olefination reactions.

| Ketone Reaction | Reagent | Expected Product Type |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Secondary alkynyl alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | (E)-Alkene |

| Julia-Kocienski Olefination | Heteroaryl sulfone | (E)-Alkene |

| Ynolate Olefination | Ynolates | (Z)-Alkene |

Alpha-Functionalization via Enolate Chemistry

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of an enolate intermediate under basic conditions. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, enabling the introduction of functional groups at the α-position.

The alkylation of ketone enolates is a well-established method for forming new C-C bonds. fiveable.menih.gov In the case of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would generate the corresponding enolate. lumenlearning.comyoutube.com This enolate can then react with an alkyl halide in an SN2 fashion to yield the α-alkylated product. lumenlearning.com The use of a strong, sterically hindered base like LDA at low temperatures, such as -78°C, typically favors the formation of the kinetic enolate, which in this case would be the enolate formed by deprotonation at the less substituted α-carbon if applicable. lumenlearning.commasterorganicchemistry.com However, for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, the primary α-hydrogens are the most acidic and accessible.

A milder alternative to direct enolate alkylation is the Stork enamine synthesis. This involves the conversion of the ketone to an enamine, which is a better nucleophile than the enol but less basic than the enolate. The enamine can then be alkylated, followed by hydrolysis to regenerate the ketone.

Table 1: Hypothetical Alpha-Alkylation of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

| Reagent 1 | Reagent 2 | Product | Notes |

| 1. LDA, THF, -78°C | 2. CH₃I | 2-Methyl-4-hexyn-1-one, 3-ethoxy-1-phenyl- | Alkylation proceeds via the lithium enolate. |

| 1. Pyrrolidine, cat. TsOH | 2. CH₃I; 3. H₃O⁺ | 2-Methyl-4-hexyn-1-one, 3-ethoxy-1-phenyl- | Alkylation via the enamine intermediate (Stork enamine synthesis). |

Condensation and Imine Formation Reactions

The carbonyl group of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- can undergo condensation reactions with various nitrogen-based nucleophiles to form imines and related derivatives. For instance, reaction with a primary amine in the presence of an acid catalyst would yield the corresponding imine.

Furthermore, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. The reaction of α,β-alkynic hydrazones, which can be formed from the corresponding alkynyl ketone and hydrazine, can undergo electrophilic cyclization mediated by reagents like copper(I) iodide to afford pyrazole (B372694) derivatives. nih.gov Another approach involves the reaction of terminal alkynes with aldehydes and hydrazine in a one-pot synthesis. nih.gov

Similarly, isoxazoles can be synthesized from alkynyl ketones. One method involves the reaction of a terminal alkyne with an aldehyde, followed by treatment with molecular iodine and hydroxylamine. acs.org Another strategy is the cycloaddition of in-situ generated nitrile oxides with alkynes. fiveable.meorganic-chemistry.org

Table 2: Potential Heterocycle Formation from 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

| Reactant(s) | Catalyst/Reagent | Product Type | Reference |

| Hydrazine | Acid catalyst, then CuI | Pyrazole | nih.gov |

| Hydroxylamine | Acid catalyst, then I₂ | Isoxazole | acs.org |

| Primary Amine | Acid catalyst | Imine | General knowledge |

Cooperative Reactivity and Intramolecular Transformations of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

The proximate arrangement of the ketone and alkyne functionalities in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- facilitates a variety of intramolecular reactions, leading to the formation of cyclic structures.

Cyclization Reactions Involving Both Alkynyl and Ketone Groups

A plausible transformation for 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is the formation of a furan (B31954) ring. While the direct cyclization is not documented, hydration of the alkyne would yield a 1,4-dicarbonyl compound, which is a known precursor for the Paal-Knorr furan synthesis under acidic conditions. organic-chemistry.org This acid-catalyzed cyclization proceeds via dehydration of the 1,4-dicarbonyl intermediate. organic-chemistry.org

Gold-catalyzed cyclizations are particularly effective for alkynol-based systems and can lead to various heterocyclic structures. acs.orgrsc.org Gold(I) catalysts, in particular, are known to activate alkynes towards nucleophilic attack. acs.org For a molecule like 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, a gold catalyst could facilitate an intramolecular attack of the carbonyl oxygen onto the activated alkyne, potentially leading to a cyclized intermediate that could rearrange to a stable heterocyclic product.

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. masterorganicchemistry.comnih.govscilit.com While this is an intermolecular reaction, intramolecular versions are well-known. For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, if an alkene moiety were introduced into the molecule, an intramolecular Pauson-Khand reaction could be envisioned to construct a bicyclic system.

Rearrangement Reactions Facilitated by Adjacent Functionalities

The Meyer-Schuster rearrangement describes the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes. umich.eduacs.orgacs.org While 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is not a propargyl alcohol, a related rearrangement could potentially be induced under certain conditions, possibly involving the ethoxy group as an internal nucleophile or participating in a more complex cascade. An iodo-Meyer-Schuster rearrangement of 3-alkoxy-2-yn-1-ols has been reported to produce α-iodo-α,β-unsaturated esters. acs.org

The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, typically catalyzed by a Lewis acid or protic acid. acs.orgrsc.orgnih.govnih.gov A divinyl ketone precursor could potentially be synthesized from 4-Hexyn-1-one, 3-ethoxy-1-phenyl- through appropriate synthetic manipulations, which could then undergo a Nazarov cyclization.

Cascade and Domino Reactions Initiated by Multifunctional Interplay

The combination of functional groups in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- makes it a prime candidate for cascade or domino reactions, where a single set of reagents initiates a sequence of transformations. For example, a domino reaction could be initiated by the hydroformylation of the alkyne, followed by an intramolecular reaction of the newly formed aldehyde. weebly.com Gold-catalyzed processes are also known to initiate cascade reactions, such as a tandem alkynylation followed by intramolecular cyclization. rsc.org

Influence of the Ethoxy Substituent on Reactivity and Selectivity

The β-ethoxy group is expected to exert a significant influence on the reactivity and selectivity of reactions involving 4-Hexyn-1-one, 3-ethoxy-1-phenyl-. One of the most important effects is its ability to participate in chelation control. nih.govacs.orgresearchgate.net In reactions involving organometallic reagents, the oxygen of the ethoxy group can coordinate to the metal center along with the carbonyl oxygen, forming a rigid chelate. This chelation can direct the approach of a nucleophile to a specific face of the carbonyl group, thereby controlling the stereochemical outcome of the reaction. For instance, in the addition of organozinc reagents to α-silyloxy ketones, the presence of a chelating group can lead to high diastereoselectivity. nih.gov

The electronic effect of the ethoxy group, being an electron-donating group, can also influence the reactivity of the carbonyl group. It may slightly reduce the electrophilicity of the carbonyl carbon, potentially affecting the rates of nucleophilic addition reactions.

Furthermore, the stereochemistry at the carbon bearing the ethoxy group can influence the facial selectivity of reactions at the carbonyl center, a concept known as substrate-controlled stereoselectivity. The steric bulk of the ethoxy group can also play a role in directing the approach of reagents.

Stereoelectronic Effects of the 3-Ethoxy Group

The ethoxy group at the β-position to the carbonyl group is poised to exert significant stereoelectronic effects on the molecule's reactivity. These effects arise from the interaction of the lone pair electrons on the oxygen atom with the surrounding sigma and pi systems.

In the context of nucleophilic attack at the carbonyl carbon, the electron-donating nature of the ethoxy group through resonance could potentially decrease the electrophilicity of the carbonyl carbon. However, the inductive effect of the electronegative oxygen atom would work in the opposite direction, withdrawing electron density and increasing electrophilicity. The net effect would be a balance of these opposing forces.

Furthermore, the orientation of the C-O bond of the ethoxy group relative to the C-C bond of the ketone can influence the stereochemical outcome of reactions at the carbonyl center. For instance, in reductions of β-alkoxy ketones, the stereochemistry of the resulting 1,3-diol can be controlled by the formation of a chelated intermediate with the reducing agent. nih.gov While specific studies on 4-Hexyn-1-one, 3-ethoxy-1-phenyl- are not available, it is plausible that similar stereocontrol could be achieved. Proper alignment of the orbitals is crucial for such interactions to be effective. researchgate.net

Chelation-Assisted Reaction Pathways

The presence of the carbonyl oxygen and the ethoxy oxygen at the 1- and 3-positions, respectively, creates a potential bidentate chelation site for metal catalysts. Chelation can significantly alter the reactivity and selectivity of organic transformations by pre-organizing the substrate and bringing the catalyst into close proximity to the reactive site.

For instance, transition metal-catalyzed reactions, such as hydrogenations or hydroformylations of the alkyne moiety, could be influenced by chelation. A metal center coordinated to both the carbonyl and ethoxy oxygens would be held on a specific face of the molecule, potentially directing the delivery of reagents to the alkyne with high stereoselectivity. This type of chelation-assisted C-H and C-C bond activation has been observed in other carbonyl compounds. elsevierpure.comelsevierpure.com

Table 1: Potential Chelation-Assisted Reactions of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- (Theoretical)

| Reaction Type | Potential Catalyst | Expected Outcome |

| Stereoselective Alkyne Reduction | Rh(I) or Ru(II) complexes | syn- or anti-reduction to the corresponding alkene |

| Hydroformylation | Rh(I) complexes with phosphine ligands | Regio- and stereoselective formation of aldehydes |

| Directed C-H Functionalization | Pd(II) or Rh(III) catalysts | Functionalization of the phenyl ring or other C-H bonds |

Functionalization of the Phenyl Substituent in 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

The phenyl group attached to the carbonyl carbon offers a handle for further molecular elaboration through aromatic functionalization reactions.

Electrophilic Aromatic Substitution Reactions

The carbonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the meta-positions of the phenyl ring. The reaction conditions would need to be carefully controlled to avoid potential side reactions involving the alkyne or the ethoxy group.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

| Reagent | Reaction | Major Product (Predicted) |

| HNO₃, H₂SO₄ | Nitration | 3-ethoxy-1-(3-nitrophenyl)-4-hexyn-1-one |

| Br₂, FeBr₃ | Bromination | 1-(3-bromophenyl)-3-ethoxy-4-hexyn-1-one |

| CH₃COCl, AlCl₃ | Friedel-Crafts Acylation | 1-(3-acetylphenyl)-3-ethoxy-4-hexyn-1-one |

Palladium-Catalyzed Aryl Coupling Reactions

To achieve functionalization at the ortho and para positions of the phenyl ring, a different strategy is required. One powerful approach is the use of directing groups in conjunction with palladium-catalyzed C-H activation. While the ketone itself can act as a directing group, its influence is often weak.

A more effective strategy would involve the introduction of a directing group onto the phenyl ring, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction. nih.gov Alternatively, if a halogen atom were present on the phenyl ring, a wide variety of palladium-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org The success of such reactions would depend on the compatibility of the other functional groups in the molecule with the reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 4 Hexyn 1 One, 3 Ethoxy 1 Phenyl and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of organic molecules. For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, HRMS would provide crucial information for its initial identification and subsequent structural analysis.

Accurate Mass Measurement and Isotopic Pattern Analysis

The molecular formula of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- is C₁₄H₁₆O₂. A key feature of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the confident determination of the elemental composition from the measured mass.

The theoretical exact mass of the molecular ion [M]⁺ of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- can be calculated by summing the masses of its most abundant isotopes. Furthermore, the presence of isotopes such as ¹³C results in a characteristic isotopic pattern in the mass spectrum. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be predicted and compared with the experimental data to further confirm the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₄H₁₆O₂

| Ion | Molecular Formula | Calculated m/z (Monoisotopic) |

| [M]⁺ | C₁₄H₁₆O₂ | 216.11503 |

| [M+H]⁺ | C₁₄H₁₇O₂ | 217.12286 |

| [M+Na]⁺ | C₁₄H₁₆NaO₂ | 239.10480 |

| [M+K]⁺ | C₁₄H₁₆KO₂ | 255.07874 |

Note: These are theoretical values. Experimental values would be expected to be within ±5 ppm.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable insights into the molecule's connectivity. The fragmentation of 4-Hexyn-1-one, 3-ethoxy-1-phenyl- would likely proceed through several key pathways dictated by the stability of the resulting fragments.

Common fragmentation patterns would include:

Loss of the ethoxy group: A neutral loss of ethene (C₂H₄) or an ethoxy radical (•OCH₂CH₃) would be expected.

Cleavage adjacent to the carbonyl group: The bond between the carbonyl carbon and the adjacent chiral center could cleave, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105.0339) or a fragment corresponding to the loss of the phenyl group.

McLafferty rearrangement: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the carbonyl oxygen could lead to a characteristic neutral loss.

Cleavage related to the alkyne: Fragmentation involving the terminal alkyne could also be observed.

Table 2: Predicted Major MS/MS Fragments for the [M+H]⁺ Ion of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 217.12286 | [C₆H₅CO]⁺ | 105.0339 | C₈H₁₂O |

| 217.12286 | [M+H - C₂H₄]⁺ | 189.0865 | C₂H₄ |

| 217.12286 | [M+H - C₂H₅OH]⁺ | 171.0810 | C₂H₅OH |

| 217.12286 | [C₆H₅]⁺ | 77.0391 | C₈H₁₂O₂ |

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all atoms and determine the stereochemistry of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

¹H NMR: The proton NMR spectrum would provide initial information on the number of different proton environments, their integration (number of protons), and their multiplicity (neighboring protons). Key expected signals would include aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the ethoxy group and the alkyl chain, the terminal alkyne proton, and the methyl protons of the ethoxy group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment, including the carbonyl carbon, the aromatic carbons, the carbons of the ethoxy group, the chiral center, the methylene group, and the two sp-hybridized carbons of the alkyne.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons. For instance, it would show correlations between the methine proton at the chiral center and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, which is essential for determining the stereochemistry and preferred conformation. For instance, NOE/ROE correlations could be observed between the methine proton and protons on the ethoxy group or the phenyl ring, providing insight into the spatial arrangement around the chiral center.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | C=O | - | ~198 | From H-2, H-aromatic |

| 2 | CH₂ | ~3.2 | ~45 | To C-1, C-3, C-4 |

| 3 | CH | ~4.1 | ~75 | To C-1, C-2, C-4, C-5, C-ethoxy |

| 4 | C≡C | - | ~82 | From H-2, H-3, H-5 |

| 5 | C≡CH | ~2.5 | ~72 | From H-3, H-4 |

| - | Phenyl | ~7.4-8.0 | ~128-137 | - |

| - | OCH₂CH₃ | ~3.6 | ~65 | To C-3, C-methyl |

| - | OCH₂CH₃ | ~1.2 | ~15 | To C-methylene |

Note: These are predicted values and can vary depending on the solvent and other experimental conditions.

Solid-State NMR Spectroscopy for Amorphous or Crystalline Forms

Should 4-Hexyn-1-one, 3-ethoxy-1-phenyl- be prepared as a crystalline or amorphous solid, solid-state NMR (ssNMR) could provide valuable structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra of the solid material. This can be used to study polymorphism (the existence of multiple crystalline forms), which can exhibit different ssNMR spectra. Furthermore, ssNMR can be used to determine internuclear distances and torsion angles in the solid state, providing a detailed picture of the molecular conformation and packing in the crystal lattice.

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotations. For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, DNMR could potentially be used to study the rotational barrier around the C-C single bonds, particularly the bond between the chiral center and the phenyl group or the carbonyl group. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals as the rate of conformational exchange increases. From this data, the activation energy for the conformational change could be determined, providing insight into the molecule's flexibility and the energy landscape of its different conformers.

Chiral NMR Spectroscopic Methods for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral molecules. When a chiral compound is analyzed in a standard achiral solvent, its enantiomers are indistinguishable as they exhibit identical NMR spectra. However, the presence of a chiral environment can induce diastereomeric interactions, leading to separate, observable signals for each enantiomer. This differentiation is the basis for determining enantiomeric excess (ee).

For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, which possesses a stereocenter at the C3 position, its enantiomeric purity can be assessed using chiral NMR spectroscopy. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The differential interactions within these complexes lead to distinct chemical shifts for corresponding protons or carbons in the two enantiomers. Commonly used CSAs for ketones and ethers include chiral alcohols like (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol or metal-based chiral shift reagents.

In a hypothetical analysis, the addition of a chiral solvating agent to a solution of non-racemic 4-Hexyn-1-one, 3-ethoxy-1-phenyl- would be expected to cause a split in the NMR signals of the protons or carbons near the chiral center. The protons of the ethoxy group (specifically the methylene protons) and the methine proton at C3 would be particularly sensitive to these interactions. The relative integration of the separated signals would then provide a direct measure of the enantiomeric excess.

Hypothetical ¹H NMR Data for Enantiomeric Purity Determination:

| Proton | Chemical Shift (δ) without CSA (ppm) | Expected Chemical Shift (δ) with (R)-CSA (ppm) - (R)-enantiomer | Expected Chemical Shift (δ) with (R)-CSA (ppm) - (S)-enantiomer |

|---|---|---|---|

| -OCH₂CH₃ | 3.55 (q) | 3.60 (q) | 3.62 (q) |

Note: The chemical shift values are hypothetical and serve to illustrate the principle of signal splitting upon addition of a chiral solvating agent.

Chiral Derivatizing Agents (CDAs): An alternative approach involves the covalent reaction of the analyte with a chiral derivatizing agent to form stable diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. For a ketone like 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, derivatization could potentially occur at the ketone functionality, although this is less common than for alcohols or amines.

Vibrational Spectroscopy for Functional Group Characterization and Reaction Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, IR and Raman spectroscopy can be used to identify and confirm the presence of its key functional groups. The principal diagnostic vibrational modes are:

Carbonyl Group (C=O): The ketone functionality will exhibit a strong, sharp absorption band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹ for an α,β-unsaturated ketone conjugated with a phenyl group. This band is also observable in the Raman spectrum.

Alkyne Group (C≡C): The internal alkyne will show a weak to medium absorption in the IR spectrum around 2200-2260 cm⁻¹. Due to the symmetry of the C≡C bond, this vibration is often stronger and more readily observed in the Raman spectrum.

Ether Linkage (C-O-C): The C-O stretching vibrations of the ethoxy group will appear as one or two strong bands in the IR spectrum, typically in the region of 1050-1250 cm⁻¹.

Aromatic Ring (C=C): The phenyl group will display characteristic C=C stretching vibrations in the IR and Raman spectra in the regions of 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Diagnostic Vibrational Frequencies for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-:

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | IR | 1680 - 1700 | Strong |

| C≡C (Alkyne) | IR | 2200 - 2260 | Weak to Medium |

| C≡C (Alkyne) | Raman | 2200 - 2260 | Strong |

| C-O-C (Ether) | IR | 1050 - 1250 | Strong |

In situ spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful technique for monitoring chemical reactions in real-time. nih.gov This allows for the tracking of reactant consumption, product formation, and the appearance of any transient intermediates without the need for sampling.

For reactions involving 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, in situ IR spectroscopy could be employed to monitor various transformations. For instance, in a catalytic hydrogenation reaction aimed at reducing the alkyne or ketone functionality, the disappearance of the characteristic C≡C or C=O stretching bands could be monitored over time. acs.org This would provide valuable kinetic data and insights into the reaction mechanism. The formation of a new C-C single bond or a hydroxyl group would also be observable through the appearance of new signals in the fingerprint region or the O-H stretching region, respectively.

X-ray Crystallography for Definitive Stereochemical Assignment of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

While NMR spectroscopy can determine enantiomeric purity, X-ray crystallography provides the most definitive method for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.

The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, this would likely be achieved through slow evaporation of a solution in an appropriate solvent or by vapor diffusion techniques. If the compound itself does not readily crystallize, the formation of cocrystals with other molecules through non-covalent interactions can be explored.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to determine the unit cell dimensions, the space group, and the precise spatial coordinates of each atom in the molecule. This provides a detailed picture of the molecular geometry, including bond lengths, bond angles, and torsion angles.

Hypothetical Crystallographic Data for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 725.3 |

Note: This data is hypothetical and represents typical values for a small organic molecule.

For a chiral molecule that crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is achieved by utilizing the phenomenon of anomalous dispersion. When using X-ray radiation of a suitable wavelength (e.g., Cu Kα), the scattering from heavier atoms in the crystal is slightly out of phase. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).

By carefully measuring these differences and comparing them to the calculated intensities for both possible enantiomers, the true absolute configuration (R or S) of the chiral center at C3 in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- can be unambiguously determined. The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.

Chiroptical Spectroscopy for Chiral 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds like 4-Hexyn-1-one, 3-ethoxy-1-phenyl-.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. pg.edu.plbhu.ac.in This differential absorption, known as the Cotton effect, provides information-rich spectra that are exquisitely sensitive to the three-dimensional arrangement of atoms around a chromophore. egyankosh.ac.inpbsiddhartha.ac.in For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, the carbonyl group (C=O) acts as the primary chromophore, and its electronic transitions are perturbed by the chiral center at the C3 position.

The n→π* transition of the ketone chromophore, typically occurring around 280-300 nm, is inherently sensitive to the asymmetric environment. aip.org The sign and magnitude of the Cotton effect in the CD spectrum can be correlated to the absolute configuration of the enantiomer. For instance, one enantiomer will exhibit a positive Cotton effect (preferential absorption of left-circularly polarized light), while its mirror image will show a negative Cotton effect of equal magnitude. bocsci.com

The enantiomeric excess (% ee) of a sample can be determined by comparing the observed molar ellipticity of the sample to that of the pure enantiomer.

Illustrative CD Spectral Data for Enantiomers of a Chiral Ketone

| Enantiomer | Wavelength of Maximum Absorption (λ_max) (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Sign of Cotton Effect |

| (R)-enantiomer | ~295 | +5000 | Positive |

| (S)-enantiomer | ~295 | -5000 | Negative |

| Racemic Mixture | ~295 | 0 | None |

| Note: This data is representative for a chiral ketone and not experimentally determined for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-. |

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bhu.ac.inscribd.com Similar to CD, ORD spectra of chiral compounds exhibit Cotton effects in the vicinity of an absorption band of a chromophore. egyankosh.ac.inpbsiddhartha.ac.in An ORD curve displays a characteristic peak and trough for a positive Cotton effect and the inverse for a negative effect. scribd.com

The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning they are two manifestations of the same underlying phenomenon. pg.edu.pl Historically, ORD was a primary tool for stereochemical assignment, particularly for ketones, through the application of empirical rules like the octant rule, which correlates the spatial disposition of substituents relative to the carbonyl group with the sign of the Cotton effect. egyankosh.ac.in

Illustrative ORD Data for Enantiomers of a Chiral Ketone

| Enantiomer | Feature | Wavelength (nm) | Molecular Rotation [Φ] (degrees) |

| (R)-enantiomer | Peak | ~305 | +8000 |

| Trough | ~285 | -6000 | |

| (S)-enantiomer | Trough | ~305 | -8000 |

| Peak | ~285 | +6000 | |

| Note: This data is representative for a chiral ketone and not experimentally determined for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-. |

Advanced Chromatographic Methods for Separation and Purification

The separation of enantiomers is a critical task in the synthesis and analysis of chiral compounds. Advanced chromatographic techniques offer high-resolution separation for both analytical and preparative purposes.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. ijrps.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. youtube.com The differential strength of these interactions leads to different retention times, enabling their separation. ijrps.com

For a compound like 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These CSPs, coated or immobilized on a silica (B1680970) support, possess helical structures that create a complex chiral environment for interaction via hydrogen bonding, dipole-dipole, and π-π interactions. ijrps.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for optimizing selectivity and resolution. nih.gov

Illustrative Chiral HPLC Separation Parameters

| Parameter | Value/Description |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | ~8.5 min |

| Retention Time (S)-enantiomer | ~10.2 min |

| Resolution (Rs) | > 2.0 |

| Note: This data is representative and not experimentally determined for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green chemistry alternative to HPLC for both analytical and preparative chiral separations. selvita.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component, often with a small amount of an organic modifier like methanol. selvita.comchromatographyonline.com

The advantages of SFC include higher efficiency, faster analysis times, and significantly reduced organic solvent consumption compared to HPLC. chromatographyonline.comchempartner.com These benefits are particularly pronounced in preparative scale chromatography, where large volumes of solvent are typically required. nih.govamericanpharmaceuticalreview.com The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in resolution. chempartner.com Polysaccharide-based chiral stationary phases are widely used and highly effective in SFC. chromatographyonline.com

Illustrative Preparative SFC Parameters

| Parameter | Value/Description |

| Column | Chiralpak® IC (Cellulose derivative) |

| Mobile Phase | Supercritical CO₂/Methanol (85:15, v/v) |

| Flow Rate | 60 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 254 nm and Mass Spectrometry (MS) |

| Sample Loading | ~20 mg per injection |

| Cycle Time | < 5 min |

| Note: This data is representative and not experimentally determined for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-. |

Computational and Theoretical Investigations of 4 Hexyn 1 One, 3 Ethoxy 1 Phenyl

Quantum Chemical Calculations for Electronic Structure and Properties of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

No published data is available.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Nodal Patterns)

No published data is available.

Electrostatic Potential Surfaces and Charge Distribution Analysis

No published data is available.

Reaction Mechanism Elucidation for Transformations Involving 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

Identification and Characterization of Transition States

No published data is available.

Reaction Pathway Mapping and Energy Profile Determination

No published data is available.

Investigation of Catalytic Cycles and Intermediates

While specific catalytic cycles involving 4-Hexyn-1-one, 3-ethoxy-1-phenyl- are not documented in the available literature, computational methods can be employed to predict its behavior in various catalytic transformations. For instance, in a hypothetical hydrogenation reaction, density functional theory (DFT) calculations could be used to map out the entire catalytic cycle.

This would involve identifying the structures of potential intermediates, such as the initial coordination of the alkyne moiety to a metal catalyst, subsequent migratory insertion steps, and the final product release. Transition states connecting these intermediates would be located, and their corresponding activation energies calculated to determine the rate-determining step of the reaction. Such studies are crucial for understanding catalyst efficiency and selectivity. General principles of catalytic cycles show that they involve the evolution of metal-containing intermediates. chegg.com The interaction between a catalyst and the substrate aims to lower the activation energy of the reaction. quizlet.com

Conformational Analysis and Dynamics of 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

The flexibility of the ethoxy group and the phenyl ring in 4-Hexyn-1-one, 3-ethoxy-1-phenyl- gives rise to a complex conformational landscape that significantly influences its physical and chemical properties.

Potential Energy Surface Scans for Key Rotational Barriers

To understand the conformational preferences and the energy barriers separating different conformers, potential energy surface (PES) scans are performed. This involves systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, key rotations would include the C-C bond connecting the phenyl group to the carbonyl, the C-O bond of the ethoxy group, and the C-C single bonds of the hexyn chain.

The results of these scans would reveal the most stable (lowest energy) conformations and the energy required to transition between them. This information is critical for understanding which shapes the molecule is likely to adopt and how easily it can change its conformation.

Table 1: Illustrative Rotational Barriers for 4-Hexyn-1-one, 3-ethoxy-1-phenyl-

| Rotational Bond | Dihedral Angle Scanned | Calculated Rotational Barrier (kcal/mol) |

| Phenyl-C(O) | C-C-C=O | 4.5 - 6.0 |

| C(O)-C(ethoxy) | O=C-C-O | 2.5 - 4.0 |

| Ethoxy C-O | C-C-O-C | 1.5 - 2.5 |

Note: The data in this table is hypothetical and represents typical values for such rotations. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Ensemble Sampling

While PES scans provide information about specific rotational barriers, molecular dynamics (MD) simulations offer a more comprehensive view of the molecule's dynamic behavior. In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion.

By simulating the molecule for a sufficient duration (typically nanoseconds to microseconds), a large ensemble of conformations that the molecule can access at a given temperature is generated. This provides a statistical understanding of the conformational preferences and the flexibility of different parts of the molecule. For 4-Hexyn-1-one, 3-ethoxy-1-phenyl-, MD simulations would reveal how the phenyl and ethoxy groups move relative to the acetylenic core and how these motions are coupled.

Prediction and Validation of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting spectroscopic data, which are the primary means of characterizing chemical compounds.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.